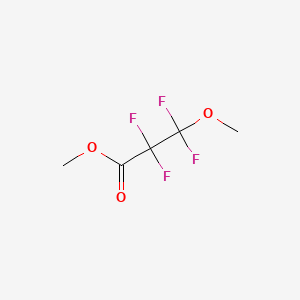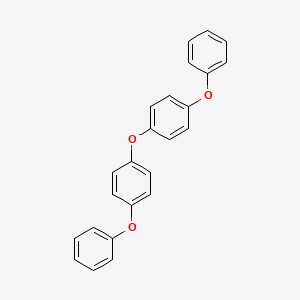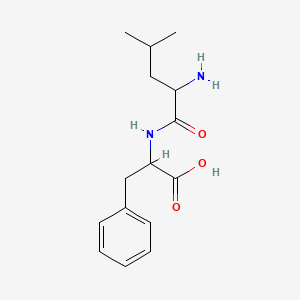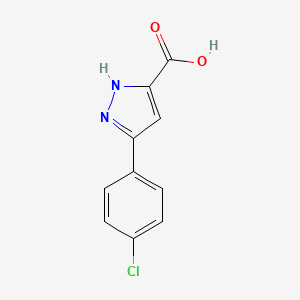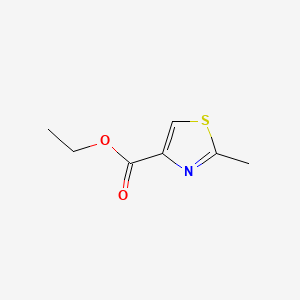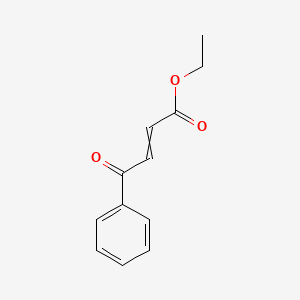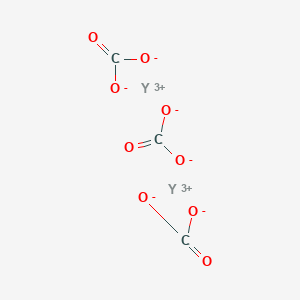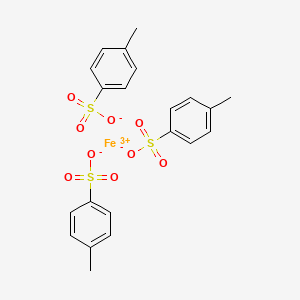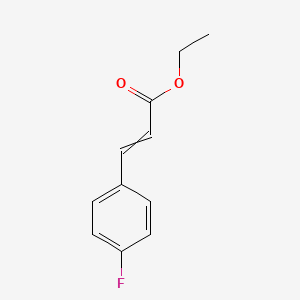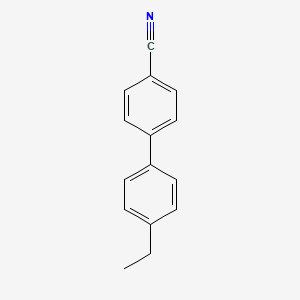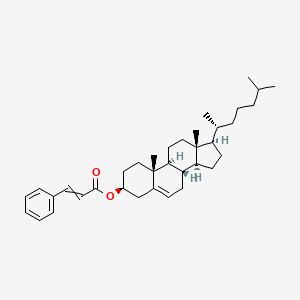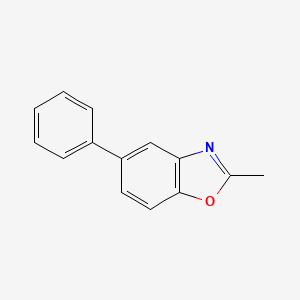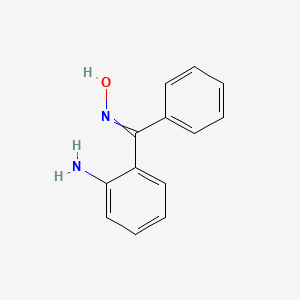
2-Aminobenzophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzophenone oxime is an organic compound with the molecular formula C13H12N2O It is a derivative of benzophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Reductive Cleavage of 3-Aryl-2,1-Benzisoxazoles: One of the methods to synthesize this compound involves the reductive cleavage of 3-aryl-2,1-benzisoxazoles using samarium(II) iodide (SmI2) as a reducing agent.
Acylation of Anilines with α-Oxocarboxylic Acids: Another method involves the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the use of SmI2 and tert-butyl nitrite, which are feasible for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-aminobenzophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Aminobenzophenone oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminobenzophenone oxime involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of tubulin polymerization, thereby affecting cell division and exhibiting antiproliferative effects . The oxime group can also participate in nucleophilic addition reactions, forming stable complexes with metal ions, which can be utilized in catalysis and material science .
Comparison with Similar Compounds
2-Aminobenzophenone: This compound lacks the oxime group but shares the amino-substituted benzophenone structure.
Benzophenone Oxime: This compound has the oxime group but lacks the amino group on the benzene ring.
2-Benzoylaniline: Similar to 2-aminobenzophenone but without the oxime group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2 |
InChI Key |
STLNPQQBAZTBIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


